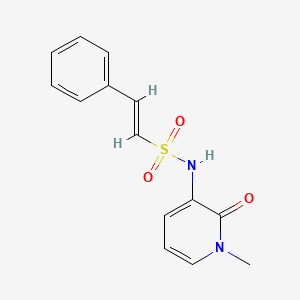
(E)-N-(1-methyl-2-oxopyridin-3-yl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds, and any important functional groups present in the molecule.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in each step of the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances.Aplicaciones Científicas De Investigación
Corrosion Inhibition
One area of application for derivatives of (E)-N-(1-methyl-2-oxopyridin-3-yl)-2-phenylethenesulfonamide is in corrosion inhibition. Studies have explored the use of similar piperidine derivatives for preventing corrosion of iron. These compounds exhibit promising properties such as adsorption behaviors and inhibition effects, making them useful in protecting metal surfaces from corrosion (Kaya et al., 2016).
Antimicrobial and Antitumor Activities
Another significant application is in the field of medicinal chemistry, where derivatives of this compound have been synthesized and evaluated for their biological activities. Research has shown that certain derivatives can function as potent inhibitors in various biological contexts. For instance, they have been studied for their antimicrobial activity and molecular docking studies have been conducted to understand their effectiveness (Elangovan et al., 2021). Additionally, research has been conducted on the antitumor activity of related compounds, revealing their potential in inhibiting cancer cell growth (Zhou et al., 2015).
Photodynamic Therapy
Derivatives of this compound have been used in the development of new materials for photodynamic therapy, a treatment method for cancer. These materials have been studied for their photophysical and photochemical properties, indicating their potential use as photosensitizers in cancer treatment (Pişkin et al., 2020).
Drug Development
Furthermore, derivatives of (E)-N-(1-methyl-2-oxopyridin-3-yl)-2-phenylethenesulfonamide have been synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have shown promising results in various biological assays, highlighting their potential in drug development (Küçükgüzel et al., 2013).
Chemical Synthesis
In the field of chemical synthesis, derivatives of this compound have been used as building blocks for the synthesis of novel compounds with various biological activities. Their reactivity and ability to form diverse structures make them valuable in the synthesis of new chemical entities (Khodairy et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal of the compound.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.
Propiedades
IUPAC Name |
(E)-N-(1-methyl-2-oxopyridin-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-16-10-5-8-13(14(16)17)15-20(18,19)11-9-12-6-3-2-4-7-12/h2-11,15H,1H3/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZYHWVOZGLAAW-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C(C1=O)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-methyl-2-oxopyridin-3-yl)-2-phenylethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2391668.png)
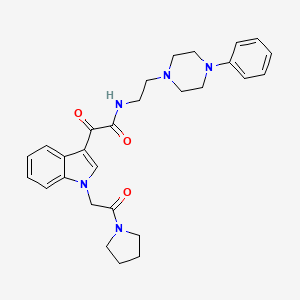
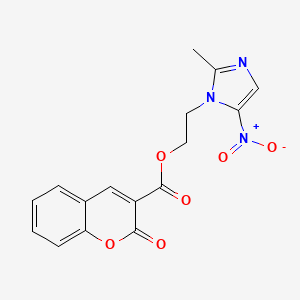
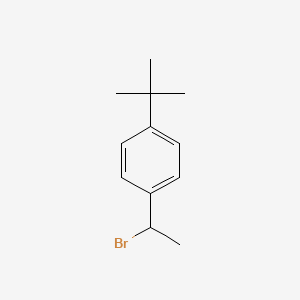
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2391675.png)
![1-(3,4-Dimethoxyphenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2391676.png)
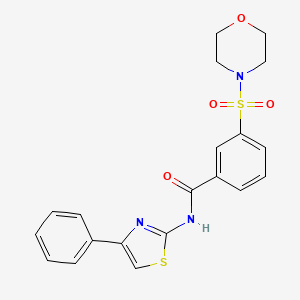
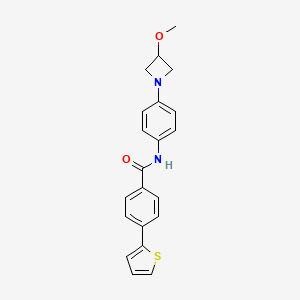
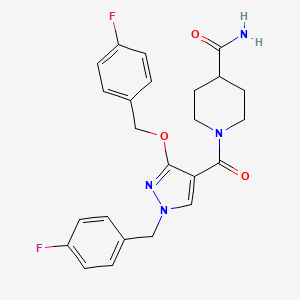
![6-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391681.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2391682.png)
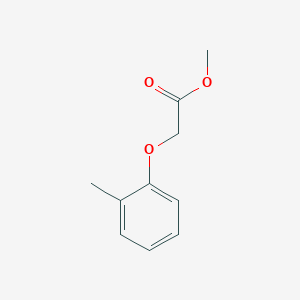
![9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2391686.png)
![(6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2391689.png)